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Compound of Interest

Compound Name: Ro 41-0960

Cat. No.: B1680681

Ro 41-0960 is a potent and selective, synthetic inhibitor of the enzyme catechol-O-
methyltransferase (COMT).[1][2] This technical guide provides a comprehensive overview of
the pharmacological profile of Ro 41-0960, detailing its mechanism of action, quantitative
pharmacological data, and effects in various experimental models. The information is intended
for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Ro 41-0960 exerts its primary effect by inhibiting the enzyme catechol-O-methyltransferase
(COMT).[1][3] COMT is a critical enzyme in the metabolic pathway of catecholamines, including
neurotransmitters like dopamine, and catechol estrogens.[3][4] By binding to the catalytic site
of COMT, Ro 41-0960 prevents the methylation of these substrates. This inhibition leads to a
modulation of catecholamine and catechol estrogen levels, which underlies its therapeutic and
experimental applications. Ro 41-0960 is classified as a broad-spectrum nitrocatechol,
indicating it has activity in both peripheral tissues and the brain.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Ro 41-0960 from various in vitro
and in vivo studies.
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Parameter Value Model System Reference

Prevention of L-DOPA
induced dopaminergic
neuron loss in primary
EC50 0.1 uMm [1]I3]
rat rostral
mesencephalic

tegmentum cultures

Increased Ca2* affinity
in cardiac
EC50 22.98 uM sarcoplasmic [61[71[8]
reticulum (SERCA2a
+ PLB)

In Vitro Profile

Ro 41-0960 has been utilized in a variety of in vitro experimental setups to elucidate its
mechanism and effects.

Neuroprotective Effects

In primary rat rostral mesencephalic tegmentum cultures, Ro 41-0960 demonstrated
neuroprotective properties by preventing dopaminergic neuron loss induced by L-DOPA, with
an EC50 of 0.1 uM.[1][3]

Modulation of Estrogen Metabolism

In MCF-7 breast cancer cells, the inhibition of COMT by Ro 41-0960 was shown to decrease
the detoxification of potentially toxic 4-hydroxyestradiol (4-OHE2), leading to increased DNA
damage.[9] This highlights its role in modulating catechol estrogen-mediated toxicity.

Off-Target Effects on SERCA2a

Interestingly, Ro 41-0960 has been identified as a direct activator of the cardiac
sarcoplasmic/endoplasmic reticulum Ca?*-ATPase (SERCAZ2a).[6][10] It increases the apparent
Caz* affinity of SERCAZ2a in the presence of its inhibitory subunit phospholamban (PLB), with
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an EC50 of 22.98 uM.[6][7][8] This effect appears to be specific to the SERCA2a-PLB complex,
as no effect was observed on SERCA1la in skeletal muscle.[6][8]

In Vivo Profile

In vivo studies in animal models have further characterized the pharmacological effects of Ro
41-0960.

Effects on Dopamine Metabolism in the Brain

In rats, administration of Ro 41-0960 (30 mg/kg, i.p.) led to an increase in striatal dopamine
and 3,4-dihydroxyphenylacetic acid (DOPAC) levels, while reducing the levels of the L-DOPA
metabolite 3-O-methyldopa (3-OMD).[1][3][11] This is consistent with its COMT-inhibiting
activity, which prevents the degradation of dopamine and the conversion of L-DOPA to 3-OMD.

Potentiation of L-DOPA Effects

Ro 41-0960 has been shown to potentiate the effects of L-DOPA in animal models of
Parkinson's disease.[1][3] In reserpinized rats, a model for akinesia, Ro 41-0960 (30 mg/kg,
I.p.) significantly enhanced the reversal of akinesia induced by L-DOPA and carbidopa.[1][3][11]
Similar potentiation was observed in reversing reserpine-induced catalepsy and hypothermia in
mice.[1][11]

Effects on Uterine Fibroids

In the Eker rat model of uterine fibroids, treatment with Ro 41-0960 (150 mg/kg) resulted in a
significant reduction in fibroid volume.[1][3] This effect is potentially mediated through the
modulation of estrogen metabolism and the induction of apoptosis.[12][13]

Limited Brain Penetration

Despite being classified as a broad-spectrum COMT inhibitor, positron emission tomographic
(PET) studies in baboons using F-18 labeled Ro 41-0960 showed negligible uptake in the
brain.[14] The brain-to-plasma ratio of the radiotracer was very low, suggesting that most of the
detected signal in the brain was due to the compound present in cerebral blood vessels rather
than brain tissue itself.[14] However, high uptake was observed in peripheral organs with high
COMT activity, such as the kidneys.[14]
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Signaling Pathways

The primary signaling pathway affected by Ro 41-0960 is the catecholamine metabolic
pathway. By inhibiting COMT, it directly influences the levels of dopamine and its metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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